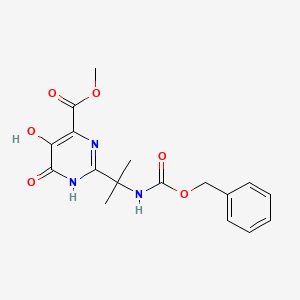

![molecular formula C19H29NO3 B564981 (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol CAS No. 113627-25-1](/img/structure/B564981.png)

(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

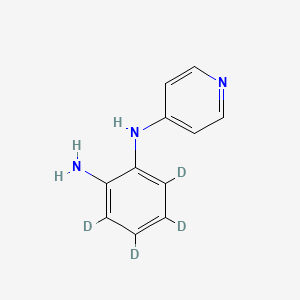

The compound “(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol” is a chemical with the molecular formula C19H29NO3 . It is also known by other names such as cis (2,3)-Dihydro Tetrabenazine and (2R,3S,11bS)-Dihydrotetrabenazine .

Molecular Structure Analysis

The molecular weight of this compound is 319.44 g/mol . The InChI code for this compound is 1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 . The canonical SMILES representation is CC©CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 319.4 g/mol .科学的研究の応用

Neurodegenerative Disease Research

cis (2,3)-Dihydro Tetrabenazine: is utilized in the study of neurodegenerative diseases such as Huntington’s disease. It serves as a reference compound for the development of new treatments that target dopamine depletion, which is a common pathological feature of these disorders .

Synthesis of Deuterated Analogs

Researchers have focused on synthesizing deuterated analogs of tetrabenazine to improve its pharmacokinetic properties. Deuteration can potentially enhance the metabolic stability of the compound, making it more effective for therapeutic use .

Formulation Studies

The behavior of tetrabenazine in acidic conditions has been studied to understand its stability and to develop better formulations. This is crucial for creating orodispersible films and other pharmaceutical forms that ensure the compound’s integrity and bioavailability .

Movement Disorder Treatment

cis (2,3)-Dihydro Tetrabenazine: is investigated for its efficacy in treating hyperkinetic movement disorders beyond Huntington’s disease. Its role as a VMAT-inhibitor makes it a valuable compound for exploring treatments for a variety of movement-related pathologies .

Analytical Chemistry Applications

The compound’s behavior under different chemical conditions is studied using techniques like LC-MS and NMR spectroscopy. These studies contribute to the understanding of its chemical properties and the identification of impurities, which is essential for quality control in pharmaceutical applications .

Chemical Synthesis and Selectivity

The efficient and selective synthesis of cis (2,3)-Dihydro Tetrabenazine is a significant area of research. It involves exploring various synthetic routes and methodologies to obtain the compound with high yield and purity, which is vital for both research and therapeutic applications .

Drug Discovery and Development

As a compound with potential therapeutic applications, cis (2,3)-Dihydro Tetrabenazine is part of drug discovery programs aiming to find new treatments for psychiatric and neurological conditions. Its pharmacological profile is continuously being evaluated to optimize its therapeutic potential .

Impurity Profiling

Understanding the impurity profile of cis (2,3)-Dihydro Tetrabenazine is essential for the development of safe and effective pharmaceutical products. Research in this field focuses on identifying, quantifying, and characterizing impurities that may arise during synthesis or storage .

特性

IUPAC Name |

(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-BHYGNILZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol | |

CAS RN |

924854-62-6 |

Source

|

| Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)